![molecular formula C4H6ClF2NO2 B6612016 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 473917-03-2](/img/structure/B6612016.png)
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (ADFCHC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline solid that is soluble in water and has a molecular weight of 197.6 g/mol. ADFCHC is a versatile and useful compound that has been used in various fields such as organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
1. Study of ACC Deaminase Mechanism
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is significant in studying 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC, with its reactive cyclopropyl functionality, acts as a slow-dissociating inhibitor of ACC deaminase, showing submicromolar affinity. This helps in understanding the enzyme's mechanism and inhibition process (Liu et al., 2015).
2. In Synthesis of Enantiomers
The asymmetric syntheses of enantiomers of this compound have been accomplished. Key reactions include lipase-catalyzed desymmetrization of prochiral diol and diacetate. This process is essential for creating specific enantiomers for further research and applications (Kirihara et al., 2003).
3. In Peptide Structural Studies
The compound's inclusion in peptides reveals its role in conformational energy computations. It shows that this C alpha, alpha-dialkylated, cyclic alpha-amino acid residue is conformationally restricted, leading to stable beta-bends and distorted helices in peptides. This finding aids in the structural analysis of peptides containing similar residues (Crisma et al., 1989).
4. Ethylene Precursor Studies in Plants
1-Aminocyclopropane-1-carboxylic acid (ACC), structurally similar to DFACC, is a precursor of ethylene in plants. Understanding the biosynthesis, transport, and regulation of ACC in plants provides insights into ethylene's role in plant growth and development. This research is crucial for agronomic applications and understanding plant physiology (Vanderstraeten & Van Der Straeten, 2017).
5. Study of Biological Activities in Natural Compounds
Research on 1-aminocyclopropane-1-carboxylic acid and its analogs, including DFACC, examines their widespread biological activities like antifungal, antimicrobial, and antitumoral properties. These studies contribute significantly to understanding the biological diversity and potential therapeutic uses of compounds containing the cyclopropane moiety (Coleman & Hudson, 2016).
properties
IUPAC Name |
1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXBANRZJVUSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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